2-chloro-N-cyclohexylbenzamide
Overview
Description
2-Chloro-N-cyclohexylbenzamide: is an organic compound with the molecular formula C13H16ClNO It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclohexyl group and the benzene ring is substituted with a chlorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclohexylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-chlorobenzoyl chloride+cyclohexylamine→this compound+HCl
The reaction is usually performed in an organic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include azido derivatives, thiol-substituted benzamides, etc.
Reduction Reactions: Cyclohexylamine derivatives.
Oxidation Reactions: Quinone derivatives or other oxidized benzamides.
Scientific Research Applications
2-Chloro-N-cyclohexylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.
Material Science: It can be used as a building block for the synthesis of polymers or other advanced materials.
Biological Studies: It is used in studies involving protein-ligand interactions, particularly in the context of its inhibitory effects on specific proteins.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclohexylbenzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but common targets include proteases, kinases, and other regulatory proteins.
Comparison with Similar Compounds
N-cyclohexylbenzamide: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
2-chlorobenzamide: Lacks the cyclohexyl group, which may affect its binding affinity and specificity in biological applications.
N-cyclohexyl-4-chlorobenzamide: Similar structure but with the chlorine atom at the fourth position, which can lead to different reactivity and biological activity.
Uniqueness: 2-Chloro-N-cyclohexylbenzamide is unique due to the presence of both the chlorine atom and the cyclohexyl group, which confer specific chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the cyclohexyl group can improve its binding affinity and specificity in biological systems.
Properties
IUPAC Name |
2-chloro-N-cyclohexylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRTZPNVQIUAHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974919 | |
Record name | 2-Chloro-N-cyclohexylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59507-54-9 | |
Record name | NSC14854 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-cyclohexylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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